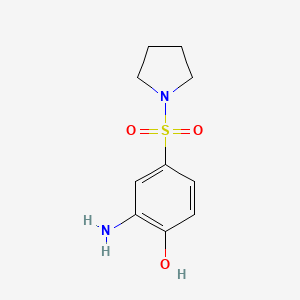

2-Amino-4-(pyrrolidine-1-sulfonyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-pyrrolidin-1-ylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c11-9-7-8(3-4-10(9)13)16(14,15)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWCJYVBLURXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726151-75-3 | |

| Record name | 2-amino-4-(pyrrolidine-1-sulfonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Cyclization of Acyclic Precursors:this is One of the Most Common Approaches, Where a Linear Molecule Containing the Necessary Atoms is Induced to Cyclize.

Intramolecular Nucleophilic Substitution: A classic method involves the cyclization of a primary amine onto an alkyl halide or other electrophilic center separated by a four-carbon chain.

Reductive Amination: The cyclization of γ-amino ketones or aldehydes can form the pyrrolidine (B122466) ring through an intramolecular reductive amination process.

C-H Amination: Modern methods utilize transition metal catalysts (e.g., copper, rhodium) to facilitate the intramolecular amination of unactivated C(sp³)-H bonds, providing a direct route to pyrrolidines from simple alkyl amine precursors organic-chemistry.org.

Synthesis from Cyclic Precursors:existing Ring Systems Can Be Chemically Modified to Produce a Wide Array of Functionalized Pyrrolidines.

From Proline: The naturally occurring amino acid L-proline is a common and chiral starting material for the synthesis of many complex pyrrolidine-containing drugs and molecules mdpi.com. Its carboxylic acid and amine functionalities provide handles for extensive modification.

From Succinimides: The reduction of substituted succinimides is another effective route to pyrrolidine (B122466) derivatives.

Cycloaddition Reactions: 3+2 Cycloaddition Reactions Are Powerful Tools for Constructing the Five Membered Pyrrolidine Ring in a Stereocontrolled Manner.

Advanced Sulfonamide Synthesis Techniques

The sulfonamide functional group is a cornerstone in medicinal chemistry and can be introduced into a molecule through several advanced synthetic methods.

A classic and reliable method for the synthesis of sulfonamides involves the reaction of an arenediazonium salt with a source of sulfur dioxide, followed by treatment with an amine. A variation of this approach utilizes sodium sulfinate (RSO₂Na) as a key reagent.

Arenediazonium salts, readily prepared from the corresponding anilines, can react with sodium sulfinate in the presence of a suitable catalyst, often copper salts, to form a sulfonyl radical intermediate. This radical can then be trapped by a variety of nitrogen-containing nucleophiles to form the sulfonamide bond. Alternatively, the diazonium salt can be converted to a sulfonyl chloride which then reacts with an amine.

Recent advancements have focused on developing milder and more efficient catalytic systems for this transformation, including the use of visible light photoredox catalysis to generate the sulfonyl radical from the sulfinate salt. researchgate.net This method offers a green and sustainable alternative to traditional methods.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-heteroatom bonds without the need for pre-functionalized starting materials. nih.govrsc.org The synthesis of sulfonamides via C-H activation involves the direct coupling of a C-H bond of an aromatic or heteroaromatic compound with a sulfonamidating agent.

This transformation is typically catalyzed by transition metals such as palladium, rhodium, or iridium. rsc.org The reaction often proceeds through a directed C-H activation mechanism, where a directing group on the substrate coordinates to the metal catalyst, positioning it in close proximity to the C-H bond to be functionalized. The sulfonamide moiety itself can sometimes act as a directing group. researchgate.netacs.org

The sulfonamidating agent is often a sulfonyl azide (RSO₂N₃), which, upon reaction with the metal catalyst, generates a metal-nitrenoid intermediate. This intermediate then inserts into the activated C-H bond to form the sulfonamide. researchgate.net This approach is highly atom-economical and allows for the late-stage functionalization of complex molecules.

| Catalyst System | Directing Group | Sulfonamidating Agent | Key Intermediate |

| Rh(III) complex | Pyridine | Arylsulfonyl azide | Rh-nitrenoid |

| Pd(II) acetate | 8-Aminoquinoline | Alkylsulfonyl azide | Pd-nitrenoid |

| Ir(III) complex | Carboxylic acid | Tosyl azide | Ir-nitrenoid |

Sulfonyl migration reactions represent another advanced strategy for the synthesis and modification of sulfonamides. These reactions involve the intramolecular movement of a sulfonyl group from one position to another within a molecule, often catalyzed by a transition metal.

These migrations can occur through various mechanisms, including radical pathways or via metal-mediated processes. For instance, a sulfonyl group attached to a nitrogen atom could potentially migrate to an adjacent carbon atom under the influence of a suitable catalyst. While less common than direct C-H sulfonamidation, sulfonyl migration reactions can provide access to unique structural isomers that may be difficult to obtain through other methods. The driving force for such migrations is often the formation of a more thermodynamically stable product.

Elucidation of Key Pharmacophoric Features for Biological Activity

The essential pharmacophoric features of this compound and related molecules are derived from the specific arrangement of its functional groups, which are responsible for its interaction with biological targets. These key features generally include:

The Aromatic Ring: The phenyl ring serves as a scaffold, positioning the other functional groups in a specific spatial orientation. It can also engage in hydrophobic and π-stacking interactions with aromatic amino acid residues in the target protein.

The Pyrrolidine Ring: This saturated heterocyclic moiety contributes to the three-dimensional shape and lipophilicity of the molecule. The nitrogen atom of the pyrrolidine is basic and can be a site for hydrogen bonding or salt bridge formation. nih.gov The non-planar, puckered nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows it to explore a wider conformational space, potentially leading to better interactions with a binding site. researchgate.net

The Amino Group: The amino group on the phenolic ring can act as a hydrogen bond donor and can be crucial for activity, as seen in classical antibacterial sulfonamides where it mimics para-aminobenzoic acid (PABA). acs.org Its position relative to the other substituents is critical for optimal biological response.

Influence of Substituent Patterns on Pyrrolidine and Sulfonamide Moieties

Modifications to the pyrrolidine and sulfonamide components of the molecule can significantly impact its potency, selectivity, and pharmacokinetic properties.

The introduction of aryl and heteroaromatic substituents on the pyrrolidine ring or in place of it can lead to profound changes in biological activity. In many classes of sulfonamides, replacing a simple alkyl or hydrogen substituent with an aromatic or heteroaromatic ring can enhance potency. This is often attributed to additional binding interactions, such as hydrophobic or π-stacking interactions, with the target protein. nih.gov

For instance, in a series of heterocyclic substituted benzenesulfonamides acting as carbonic anhydrase IX inhibitors, the nature of the heterocyclic ring was found to be a key determinant of potency and selectivity. nih.gov Similarly, for 2-N-aryl-substituted benzenesulfonamidoacetamides, N-heteroaryl substitutions at the acetamide (B32628) position were found to be optimal for potent antimitotic activity. nih.gov

Interactive Table: Impact of Aryl and Heteroaromatic Substituents on Biological Activity of Related Sulfonamides

| Compound ID | Scaffold | Substituent | Target | Activity (IC50/Ki) | Reference |

|---|---|---|---|---|---|

| Analog A | Benzenesulfonamide | Unsubstituted Phenyl | Carbonic Anhydrase II | 150 nM | tandfonline.com |

| Analog B | Benzenesulfonamide | 4-Fluorophenyl | Carbonic Anhydrase II | 80 nM | tandfonline.com |

| Analog C | Benzenesulfonamide | 2-Thienyl | Carbonic Anhydrase II | 45 nM | mdpi.com |

| Analog D | Pyrrolo[2,3-d]pyrimidine | 4-Sulfamoylphenylamino | CDK9 | 0.02 µM | nih.gov |

| Analog E | Pyrrolo[2,3-d]pyrimidine | 4-(N-methylsulfamoyl)phenylamino | CDK9 | 0.15 µM | nih.gov |

The introduction of halogen atoms, such as fluorine, chlorine, or bromine, on the aromatic ring can modulate the electronic properties and lipophilicity of the molecule. Halogens are often introduced to improve membrane permeability and can also participate in halogen bonding, a specific type of non-covalent interaction with the target protein. In some cases, halogenation can lead to a significant increase in potency. For example, fluorophenyl substituents on a pyrrolidine sulfonamide scaffold have been shown to offer better in vitro potency. nih.gov

The position and nature of amino groups are also critical. As mentioned, a primary aromatic amino group para to the sulfonamide is a classic pharmacophore for antibacterial activity. acs.org Modification or relocation of this group often leads to a loss of this specific activity but can unmask other pharmacological properties. In some instances, the introduction of an amino group can provide an additional point of interaction with the target or improve solubility.

The length of an alkyl chain, for instance, if the pyrrolidine ring were to be replaced by an N-alkyl group or if substituents on the pyrrolidine ring were to be varied in length, can have a significant impact on biological activity. Generally, increasing the alkyl chain length increases lipophilicity, which can affect cell membrane permeability and binding to hydrophobic pockets in the target protein.

SAR studies on N-alkylmorpholine derivatives have shown that bactericidal effects are highest for compounds with alkyl chains of 12 to 16 carbons. researchgate.net In a series of benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus, the length of the alkyl chain was found to greatly influence the inhibitory activity against PARP-1 and -2, with a three-carbon chain being the most active. nih.gov This suggests that there is often an optimal alkyl chain length for a given biological target, beyond which activity may decrease due to steric hindrance or excessive lipophilicity.

Interactive Table: Effect of Alkyl Chain Length on Biological Activity of Pyrrolidine Analogs

| Compound ID | Scaffold | Alkyl Chain Length | Target | Activity (IC50) | Reference |

|---|---|---|---|---|---|

| Analog F | Benzimidazole carboxamide-pyrrolidine | 2 carbons | PARP-1 | >10 nM | nih.gov |

| Analog G | Benzimidazole carboxamide-pyrrolidine | 3 carbons | PARP-1 | ≤10 nM | nih.gov |

| Analog H | Benzimidazole carboxamide-pyrrolidine | 4 carbons | PARP-1 | >10 nM | nih.gov |

Conformational Analysis and Stereochemistry in Relation to Biological Profile

The three-dimensional structure of this compound is a key determinant of its biological activity. The pyrrolidine ring is not planar and exists in puckered "envelope" or "twist" conformations. nih.gov The specific puckering of the ring, which can be influenced by substituents, affects the spatial disposition of the groups attached to it and, consequently, how the molecule fits into a binding site. researchgate.net

Furthermore, if the pyrrolidine ring is substituted, it can contain chiral centers, leading to stereoisomers (enantiomers and diastereomers). It is common for stereoisomers to exhibit different biological activities and potencies, as they interact differently with chiral biological macromolecules like proteins. For instance, in a series of pyrrolidine-containing GPR40 agonists, the stereochemistry was found to effect a change in the binding mode. nih.gov The electronegativity and steric bulk of substituents on the pyrrolidine ring can influence the preferred pucker of the ring, which in turn can lock the molecule into a bioactive conformation. nih.gov

Comparative SAR Studies with Related Sulfonamide-Containing Compounds

The SAR of this compound can be further understood by comparing it with other classes of sulfonamide-containing compounds. For example, in the development of carbonic anhydrase inhibitors, a large and well-studied class of sulfonamides, the nature of the aromatic or heterocyclic ring attached to the sulfonamide group is a major determinant of isoform selectivity. nih.gov Simple aromatic sulfonamides often show broad-spectrum inhibition, while more complex heterocyclic derivatives can achieve high selectivity for specific isoforms.

Similarly, in the field of antibacterial sulfonamides, the key SAR feature is the p-aminobenzenesulfonamide core, which acts as a competitive inhibitor of dihydropteroate (B1496061) synthase. acs.org Deviations from this core structure, such as substitution on the aniline (B41778) nitrogen, generally lead to a loss of antibacterial activity but can result in compounds with other therapeutic applications, such as diuretics or anticancer agents. ijpsonline.com These comparative studies highlight the versatility of the sulfonamide scaffold and demonstrate how subtle structural modifications can lead to vastly different biological profiles.

Mechanistic Investigations of Biological Action in Vitro

Target Identification and Binding Modalities

In vitro studies have been pivotal in identifying the primary biological target of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol and characterizing its binding properties.

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, including the regulation of Wnt/β-catenin signaling, a pathway often dysregulated in cancer. While inhibitors of tankyrases are of significant interest in oncology research, a review of the available scientific literature reveals no direct evidence or studies investigating the inhibitory activity of this compound against Tankyrase enzymes.

The most well-documented biological activity of this compound is its potent and selective antagonism of the 5-HT7 receptor, a G-protein coupled receptor (GPCR). Identified as SB-269970 in numerous studies, this compound has been instrumental in elucidating the physiological roles of the 5-HT7 receptor. wikipedia.org

Radioligand binding assays have demonstrated that SB-269970 exhibits high affinity for the 5-HT7 receptor. nih.gov For instance, in membranes from HEK293 cells expressing the human 5-HT7(a) receptor, [3H]-SB-269970 binding was saturable and reversible. nih.gov Functional assays have further confirmed its antagonist properties. In systems where 5-HT7 receptor activation leads to an increase in cyclic AMP (cAMP) production via Gs protein coupling, SB-269970 effectively blocks this response when induced by 5-HT7 receptor agonists. nih.gov

The selectivity of SB-269970 for the 5-HT7 receptor is a key feature, with studies showing significantly lower affinity for other serotonin (B10506) receptor subtypes and a wide range of other receptors and transporters. medchemexpress.comtocris.com This selectivity makes it a valuable tool for distinguishing the specific functions of the 5-HT7 receptor from other serotonergic pathways.

Below is a data table summarizing the binding affinity of SB-269970 for the 5-HT7 receptor.

| Receptor Subtype | Ligand | pKi |

| 5-HT7 | SB-269970 | 8.3 |

This table is interactive. You can sort and filter the data.

Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in excitable cells. The Nav1.6 isoform, encoded by the SCN8A gene, is predominantly expressed in the central nervous system. While modulation of Nav1.6 is a therapeutic strategy for certain neurological disorders, there is currently no published research indicating that this compound (SB-269970) directly modulates the activity of the Voltage-Gated Sodium Channel 1.6 or interferes with its protein-protein interactions.

The interaction of small molecules with macromolecules such as deoxyribonucleic acid (DNA) and bovine serum albumin (BSA) is an important aspect of pharmacological research, providing insights into a compound's potential for distribution and off-target effects. However, dedicated studies to characterize the DNA or BSA binding affinity of this compound (SB-269970) have not been reported in the scientific literature.

Mycolic acids are essential components of the cell wall of Mycobacterium tuberculosis and other related bacteria, making their biosynthetic pathway an attractive target for antibacterial drug development. A thorough review of existing literature indicates no studies have been conducted to evaluate the potential of this compound (SB-269970) to inhibit mycolic acid production or to exert any antibacterial activity through this or other mechanisms.

Cellular Mechanisms of Action (in vitro)

The in vitro cellular effects of this compound are primarily understood through its action as a 5-HT7 receptor antagonist. By blocking the activation of the 5-HT7 receptor, SB-269970 can modulate downstream signaling cascades.

In cell-based assays, the antagonism of the 5-HT7 receptor by SB-269970 has been shown to prevent the agonist-induced increase in intracellular cAMP levels. nih.gov This, in turn, can affect the activity of protein kinase A (PKA) and the phosphorylation of its downstream targets. The 5-HT7 receptor has been implicated in the regulation of various cellular processes, including neuronal morphology and synaptic plasticity. For instance, studies have utilized SB-269970 to demonstrate the role of 5-HT7 receptors in neurite outgrowth and dendritic spine morphology in cultured neurons.

Anti-proliferative Effects on Cancer Cell Lines

No specific studies detailing the anti-proliferative or cytotoxic effects of this compound on any cancer cell lines have been reported in the available scientific literature. Consequently, there is no data to present regarding its efficacy, potency (e.g., IC₅₀ values), or mechanism of action in this context.

Anti-biofilm Growth Suppression Mechanisms

There is currently no published research investigating the potential anti-biofilm properties of this compound. Studies concerning its ability to inhibit biofilm formation, eradicate existing biofilms, or elucidate the underlying mechanisms of such actions are absent from the scientific record.

Specific Enzyme Inhibition Pathways

A comprehensive review of available biochemical and pharmacological literature yielded no specific data on the inhibitory activity of this compound against the following enzymes:

Acetylcholinesterase

Monoamine Oxidase (MAO-A or MAO-B)

Topoisomerase II

c-Src Kinase

Xanthine Oxidase

Aldehyde Reductase 2 (ALR2)

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)

As a result, no inhibition constants (e.g., IC₅₀ or Kᵢ values), kinetic data, or mechanistic insights for this compound in relation to these specific enzyme targets can be provided.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy, and various reactivity parameters. For molecules like 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are instrumental in understanding their fundamental chemical nature. nih.gov

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. orientjchem.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally implies lower kinetic stability and higher chemical reactivity. nih.govaimspress.com

In analogous sulfonamide-containing compounds, the HOMO is often localized on the more electron-rich portions of the molecule, such as the aminophenol ring, while the LUMO may be distributed across the sulfonyl group and the adjacent pyrrolidine (B122466) ring. nih.gov The calculated HOMO and LUMO energies are indicative of the potential for charge transfer within the molecule. nih.gov For a series of thiophene (B33073) sulfonamide derivatives, HOMO energies were found to range from -5.98 eV to -7.72 eV. researchgate.net The energy gap for various sulfonamides has been reported in several studies, with values that can indicate their relative reactivity. For instance, in one study on 1,2,4-triazine (B1199460) sulfonamide derivatives, the energy gap (∆E) ranged from 3.31 eV to 3.66 eV, indicating varying levels of reactivity among the compounds. researchgate.net

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. orientjchem.orgresearchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. orientjchem.orgresearchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govaimspress.com |

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. orientjchem.org These descriptors include electronegativity (χ), chemical potential (µ), global hardness (η), global softness (S), and the electrophilicity index (ω). nih.govorientjchem.org

Chemical Hardness (η) and Global Softness (S) are indicators of a molecule's resistance to change in its electron distribution. A molecule with a smaller HOMO-LUMO gap is considered "softer" and more reactive. orientjchem.org

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts an electron from the environment. orientjchem.org

Studies on various sulfonamide derivatives have shown how these descriptors can vary with molecular structure, providing insights into their relative reactivity. For example, in a study of unsymmetrical sulfamides, the chemical reactivity was observed to change with different structural substitutions, with one compound being identified as more reactive due to its lower chemical hardness and higher softness values. orientjchem.org

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |

| Global Softness (S) | S = 1 / 2η | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | A measure of the electrophilic character. |

Theoretical calculations can be correlated with experimental data to validate the computational models. For instance, the calculated electronic transitions from Time-Dependent DFT (TD-DFT) can be compared with experimental UV-Visible absorption spectra. The calculated absorption maxima (λmax) should align with the experimentally observed peaks. While specific data for this compound is unavailable, studies on related compounds like 4-aminophenol (B1666318) derivatives have demonstrated the use of TD-DFT to elucidate their absorption spectra. researchgate.net The agreement between theoretical and experimental spectra provides confidence in the accuracy of the computed molecular orbital structures.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations can predict the binding energy, which indicates the strength of the interaction between the ligand and the target protein. A lower binding energy suggests a more stable complex. For example, in a study of aminobiphenyl sulfonamides as carbonic anhydrase inhibitors, a potent inhibitor exhibited a binding energy of -6.2629 Kcal/mol. nih.gov The simulations also reveal the interaction modes, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. rjb.ro Sulfonamide derivatives are known to form hydrogen bonds through the sulfonyl group's oxygen atoms and the NH moiety. nih.gov

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are key to the binding interaction. rjb.ro For instance, studies on sulfonamide inhibitors of dihydropteroate (B1496061) synthase (DHPS) have identified the amino acid residues involved in hydrogen bonding and other interactions. nih.gov Similarly, in the case of carbonic anhydrase inhibitors, key interactions often involve hydrogen bonding with residues like Thr200 and coordination with a zinc ion in the active site. nih.gov For this compound, it is plausible that the amino and hydroxyl groups on the phenol (B47542) ring, as well as the sulfonyl group, would participate in crucial hydrogen bonding with the target protein's active site residues.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, color-coded to represent different types of intermolecular interactions.

For a molecule like this compound, several types of intermolecular interactions would be expected to play a crucial role in its crystal packing. These include hydrogen bonds, van der Waals forces, and other weaker interactions. The Hirshfeld surface is typically mapped with properties such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds, while blue regions represent weaker or longer-range interactions.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a related compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid, which also contains a pyrrolidine and a sulfonyl group, Hirshfeld surface analysis revealed the dominance of O···H and H···H interactions in the crystal packing. researchgate.net Similar patterns would be anticipated for this compound, with the amino (-NH2) and hydroxyl (-OH) groups acting as primary donors for hydrogen bonds, and the sulfonyl group (-SO2-) acting as a prominent acceptor.

Illustrative Data Table of Intermolecular Interactions for a Related Sulfonamide Derivative

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 36.2 |

| H···C/C···H | 20.9 |

| H···O/O···H | 17.8 |

| H···N/N···H | 12.2 |

This data is illustrative and based on a representative cytosine derivative to demonstrate the type of information obtained from Hirshfeld surface analysis. researchgate.net

The analysis of this compound would likely show significant contributions from H···O and H···N contacts, corresponding to hydrogen bonds involving the phenol, amino, and sulfonyl groups. The pyrrolidine ring would contribute to a significant number of H···H and H···C contacts.

Development and Evaluation of Derivatives and Analogs

Synthesis and Characterization of Novel Pyrrolidine-1-sulfonylarene Analogs

The synthesis of novel pyrrolidine-1-sulfonylarene analogs is a focal point of research in medicinal chemistry, given the prevalence of the sulfonamide group in a multitude of therapeutic agents. The general synthetic route to these analogs involves the reaction of a suitably substituted arenesulfonyl chloride with pyrrolidine (B122466). For analogs of 2-Amino-4-(pyrrolidine-1-sulfonyl)phenol, this typically begins with the chlorosulfonylation of an acetanilide (B955) derivative to protect the amino group. The resulting sulfonyl chloride is then reacted with pyrrolidine to form the sulfonamide linkage. Subsequent hydrolysis of the acetamido group yields the desired 2-amino-substituted pyrrolidine-1-sulfonylarene.

Characterization of these novel analogs is achieved through a combination of spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is crucial for elucidating the molecular structure by providing information about the chemical environment of protons and carbon atoms. acs.org Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino group and the S=O stretches of the sulfonamide group. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds. mdpi.com X-ray crystallography can provide definitive proof of the three-dimensional structure of crystalline analogs. acs.org

Investigation of Pyrrolidine-Based Schiff Bases

Schiff bases, or imines, are a class of compounds formed by the condensation of a primary amine with an aldehyde or a ketone. rjlbpcs.com In the context of this compound derivatives, the primary amino group serves as a convenient handle for the synthesis of a wide variety of Schiff bases. The reaction is typically carried out by refluxing the amino-sulfonamide with a selected aldehyde or ketone in a suitable solvent, often with catalytic amounts of acid. researchgate.net

The investigation of these pyrrolidine-based Schiff bases involves their thorough characterization using methods similar to those described for the sulfonylarene analogs, including NMR, IR, and mass spectrometry. acs.org The formation of the imine bond (C=N) can be confirmed by the appearance of a characteristic signal in the ¹³C NMR spectrum and a specific stretching frequency in the IR spectrum. These compounds have garnered significant interest due to their diverse biological activities. rjlbpcs.com

Exploration of Pyrrolidine-1-carboxamides and Related Heterocycles

Pyrrolidine-1-carboxamides represent another important class of derivatives that can be accessed from the pyrrolidine nitrogen of the core scaffold, although more commonly synthesized through other routes involving the pyrrolidine ring. ontosight.ai The pyrrolidine ring is a key structural feature in many biologically active compounds and approved drugs. nih.govfrontiersin.org The synthesis of pyrrolidine-containing heterocycles can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. nih.gov

The exploration of these compounds involves not only their synthesis but also the study of their structure-activity relationships. The pyrrolidine ring's non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which can be advantageous for binding to biological targets. nih.gov The stereochemistry of the substituents on the pyrrolidine ring can have a significant impact on the biological profile of the resulting molecules. researchgate.net

Design and Evaluation of Sulfonamide-Containing Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. Incorporating a sulfonamide group in place of an amide bond in a peptide backbone can enhance proteolytic stability and introduce different conformational constraints. researchgate.net The design of sulfonamide-containing peptidomimetics often involves computational modeling to predict their binding affinity to specific biological targets.

Assessment of Antimicrobial and Antitubercular Activity of Derivatives

Derivatives of pyrrolidine and sulfonamides have been extensively evaluated for their potential as antimicrobial and antitubercular agents. nih.govnih.gov The assessment of these activities is typically carried out using in vitro assays against a panel of pathogenic bacteria and fungi. nih.gov The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. researchgate.net

For antitubercular activity, derivatives are tested against Mycobacterium tuberculosis, the causative agent of tuberculosis. jocpr.com Some pyrrolidine chalcone (B49325) derivatives have shown promising activity, with MIC values in the microgram per milliliter range. jocpr.com The structure-activity relationship studies in this area aim to identify the key structural features responsible for the observed biological activity, guiding the design of more potent and selective antimicrobial agents. nih.gov

Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyrrolidine Chalcone Derivative 3BP | Staphylococcus aureus | 0.025 | jocpr.com |

| Pyrrolidine Chalcone Derivative 3CP | Staphylococcus aureus | 0.025 | jocpr.com |

| Pyrrolidine Chalcone Derivative 3DP | Staphylococcus aureus | 0.025 | jocpr.com |

| Pyrrolidine Chalcone Derivative 3AP | Enterococcus faecalis | 0.025 | jocpr.com |

| Pyrrolidine Chalcone Derivative 3IP | Enterococcus faecalis | 0.025 | jocpr.com |

| Pyrrolidine Chalcone Derivative 3CP | Mycobacterium tuberculosis | 6.25 | jocpr.com |

Fluorescent Probes for Bioimaging Applications

Fluorescent probes are indispensable tools in modern biology for visualizing and tracking biological processes in real-time. researchgate.netnih.gov The development of small-molecule fluorescent probes has gained significant attention due to their high sensitivity and spatiotemporal resolution. rsc.org Sulfonamide-containing compounds have been successfully utilized as fluorescent probes. mdpi.com For instance, sulfonamide-containing naphthalimides have been synthesized and shown to be effective for fluorescent imaging in tumor cells. mdpi.com

Derivatives of this compound could potentially be developed into fluorescent probes. The amino group provides a site for conjugation with a fluorophore. The sulfonamide and pyrrolidine moieties can be modified to tune the photophysical properties of the probe, such as its excitation and emission wavelengths, quantum yield, and sensitivity to the local environment. The design of such probes would focus on creating molecules whose fluorescence properties change in response to specific biological events or the presence of particular analytes. nih.gov

Q & A

Q. Table 1. Key Analytical Parameters for this compound

| Technique | Conditions | Key Metrics |

|---|---|---|

| HPLC | C18 column, 70:30 ACN/H₂O, 254 nm | Retention time: 6.2 min; Purity >99% |

| ¹H NMR | DMSO-d6, 400 MHz | δ 6.8 (d, aromatic), δ 3.1 (m, pyrrolidine) |

| ESI-MS | Positive ion mode | [M+H]+: m/z 257.1 (error <2 ppm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.